molecular formula C13H13F3O5 B396268 Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate CAS No. 352318-78-6

Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B396268
CAS No.: 352318-78-6
M. Wt: 306.23g/mol
InChI Key: ROVPZRAZJPITKN-UHFFFAOYSA-N
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Description

Key Functional Group Interactions:

  • The trifluoromethyl group enhances lipophilicity and metabolic stability via strong C-F bonds.
  • The 4-methoxyphenyl ring contributes to π-π stacking interactions, influencing solubility and reactivity.
  • The β-keto ester moiety enables keto-enol tautomerism, which may participate in chelation or redox reactions.

Crystallographic Analysis and Conformational Studies

Despite extensive characterization efforts, no crystallographic data for this specific compound is available in public databases like the Crystallography Open Database (COD) or Cambridge Structural Database (CSD). However, analogous β-keto esters, such as methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate (CID: 4246784), have been studied using X-ray diffraction. These studies reveal:

  • Planar conformations of the β-keto ester group due to conjugation between the carbonyl and ester functionalities.
  • Intermolecular hydrogen bonding between hydroxyl and ketone oxygen atoms, stabilizing crystal packing.

For this compound, computational models (e.g., PubChem3D) predict a pseudo-chair conformation for the butanoate backbone, with the 4-methoxyphenyl group oriented perpendicular to the ketone plane.

Comparative Structural Analysis with Analogous β-Keto Esters

The structural and functional uniqueness of this compound becomes evident when compared to related β-keto esters (Table 1).

Table 1: Comparative Analysis of β-Keto Ester Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
This compound C₁₃H₁₃F₃O₅ 4-Methoxyphenyl, -CF₃ 306.23 β-Keto ester, hydroxyl, methoxy
Methyl 2-hydroxy-4-oxo-4-phenyl-2-(trifluoromethyl)butanoate C₁₂H₁₁F₃O₄ Phenyl, -CF₃ 276.21 β-Keto ester, hydroxyl
Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate C₁₃H₁₃F₃O₅ 2-Methoxyphenyl, -CF₃ 306.23 β-Keto ester, hydroxyl, methoxy
Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate C₇H₉F₃O₄ Ethyl ester, no aryl group 214.14 β-Keto ester, hydroxyl

Key Observations:

  • Substituent Effects : The para-methoxy group in the target compound enhances electron density on the phenyl ring compared to its ortho-methoxy analog, potentially altering reactivity in electrophilic substitutions.
  • Molecular Weight : The 4-methoxyphenyl and trifluoromethyl groups contribute to a higher molecular weight (306.23 g/mol) compared to simpler analogs like the ethyl derivative (214.14 g/mol).
  • Functional Diversity : Unlike non-aryl derivatives, the 4-methoxyphenyl group enables interactions with aromatic systems in biological targets.

Properties

IUPAC Name

methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O5/c1-20-9-5-3-8(4-6-9)10(17)7-12(19,11(18)21-2)13(14,15)16/h3-6,19H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVPZRAZJPITKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxy and ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can modulate cytokine production, potentially reducing inflammation in various biological models.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic potential. Its ability to interact with pain pathways suggests it may serve as a candidate for developing new pain relief medications.

Anticancer Activity

Preliminary research indicates that compounds with similar structures have demonstrated activity against various cancer cell lines, suggesting that this compound may have anticancer properties. Specific studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis.

Synthesis of Advanced Materials

The unique electronic and steric properties of this compound make it a valuable precursor in the synthesis of advanced materials, including polymers and coatings that require specific chemical functionalities.

Photochemical Applications

Due to its structural features, this compound may also be explored for applications in photochemistry, where it can act as a photosensitizer or a component in light-responsive materials.

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatory StudyIn vitroDemonstrated significant reduction in cytokine levels in treated cells.
Analgesic PotentialAnimal ModelReduced pain response in murine models compared to controls.
Anticancer ActivityCell Line StudiesExhibited nanomolar activity against breast and ovarian cancer cell lines, suggesting broad-spectrum antitumor potential.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate (Target Compound) 4-methoxyphenyl C₁₃H₁₃F₃O₅ 306.23 Para-methoxy group; balanced electronic effects
Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate 2-methoxyphenyl C₁₃H₁₃F₃O₅ 306.23 Ortho-methoxy group; steric hindrance reduces conjugation
Methyl 2-hydroxy-4-oxo-4-(4-phenoxyanilino)-2-(trifluoromethyl)butanoate 4-phenoxyanilino C₁₈H₁₅F₃NO₅ 406.31 Bulky phenoxy group; potential for hydrogen bonding
Derivatives with 4-chlorobenzyl or 3,4,5-trimethoxyphenyl substituents 4-chlorobenzyl, trimethoxy Varies Varies Electron-withdrawing (Cl) or electron-donating (OMe) groups alter reactivity

Key Observations :

  • Substituent Position : The target compound’s para-methoxy group allows optimal conjugation with the aromatic ring, enhancing stability compared to the ortho-methoxy analog, which experiences steric strain .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4-chlorobenzyl derivatives) may reduce electron density at the keto group, affecting reactivity .

Key Findings :

  • The target compound’s 4-methoxyphenyl group confers moderate activity against rape, comparable to 4-chlorobenzyl derivatives but less potent than 3,4,5-trimethoxyphenyl analogs .
  • All analogs exhibit negligible activity against barnyard grass, suggesting selectivity for dicot weeds.
Physicochemical Properties
  • Solubility: The target compound’s para-methoxy group improves water solubility relative to hydrophobic analogs like the 4-phenoxyanilino derivative .
  • Stability: β-Keto esters with electron-donating groups (e.g., OMe) are less prone to keto-enol tautomerism than those with electron-withdrawing substituents (e.g., NO₂) .
  • Stereochemistry : Undefined stereocenters (e.g., in ) may lead to racemic mixtures, complicating activity interpretation.

Biological Activity

Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate (CAS No. 352318-78-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F3O5, with a molecular weight of approximately 306.23 g/mol. The compound features several functional groups, including a hydroxy group, a trifluoromethyl group, and an ester group, which contribute to its biological activity.

Research indicates that the presence of the trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, improving membrane permeability. This structural characteristic allows for increased interactions with biological targets, potentially leading to enhanced pharmacological effects .

Enzyme Interaction

Studies have shown that this compound may interact with various enzymes, particularly those involved in inflammatory processes. For instance, it has been suggested that this compound might inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. In vitro assays have indicated moderate inhibition of COX-2 and lipoxygenases (LOX), which are key mediators in inflammatory pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. For example, cytotoxicity assays against breast cancer cell lines (MCF-7) demonstrated significant inhibitory effects, indicating a potential role in cancer therapy. The mechanism behind this activity may involve the modulation of apoptotic pathways or interference with cell cycle progression .

Research Findings and Case Studies

StudyFindings
In vitro COX Inhibition Demonstrated moderate inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs .
Cytotoxicity Assays Showed significant cytotoxic effects on MCF-7 cells, suggesting potential for anticancer applications.
Molecular Docking Studies Indicated strong binding interactions with enzyme targets due to the trifluoromethyl group's electron-withdrawing properties .

Case Study: Cytotoxicity Against MCF-7 Cells

In a specific study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells, the compound exhibited an IC50 value indicating significant potency compared to control treatments. This suggests that further exploration into its mechanisms could yield valuable insights into its therapeutic applications in oncology.

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential anti-inflammatory and anticancer properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic efficacy. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with various biological targets.
  • In Vivo Evaluations : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance biological activity or reduce toxicity.

Q & A

Q. What are the recommended crystallographic methods for resolving the stereochemistry of this compound?

Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is the gold standard for determining stereochemistry and confirming the spatial arrangement of substituents like the trifluoromethyl and methoxyphenyl groups. For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid diagrams to validate bond angles and torsional strain .

Q. How can HPLC and LCMS be optimized to assess the purity of this compound?

Reverse-phase HPLC with a C18 column (e.g., 4.6 × 150 mm, 3.5 µm) under acidic conditions (0.1% trifluoroacetic acid) is effective. Use a gradient elution (5–95% acetonitrile in water over 15 minutes) to separate impurities. LCMS (ESI+) can confirm molecular weight ([M+H]+ ion) and detect hydrolytic degradation products, as demonstrated in patent examples .

Q. What synthetic routes are documented for analogous β-keto esters with trifluoromethyl groups?

Multi-step protocols involving Claisen condensation or Michael addition are common. For example, methyl esters of β-keto acids are often synthesized via nucleophilic acyl substitution of acid chlorides with methanol, followed by oxidation or coupling with aryl halides (e.g., Suzuki-Miyaura for methoxyphenyl introduction) .

Advanced Research Questions

Q. How can contradictions in NMR and X-ray data for the keto-enol tautomerism of this compound be resolved?

Variable-temperature NMR (VT-NMR) can monitor tautomeric equilibrium by observing chemical shift changes in the hydroxy and carbonyl protons. SC-XRD at low temperatures (e.g., 100 K) stabilizes the dominant tautomer, while DFT calculations (B3LYP/6-311+G(d,p)) predict relative stability of keto vs. enol forms .

Q. What strategies mitigate steric hindrance during the synthesis of the trifluoromethyl-substituted butanoate core?

  • Use bulky bases (e.g., LDA) to deprotonate sterically congested intermediates.
  • Employ microwave-assisted synthesis to enhance reaction rates and reduce side products.
  • Introduce protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl) before functionalization .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The -CF3 group increases electrophilicity at the adjacent carbonyl carbon, accelerating nucleophilic attack. However, steric effects may dominate in bulky environments. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and Hammett plots can quantify these effects .

Methodological Challenges and Solutions

Q. Why do discrepancies arise in melting point measurements, and how can they be standardized?

Polymorphism and hygroscopicity are key factors. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess moisture uptake. Standardize sample preparation (e.g., recrystallization from anhydrous ethanol) .

Q. What computational methods predict the biological activity of derivatives of this compound?

Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) and MD simulations (AMBER/CHARMM) assess binding stability. QSAR models trained on fluorophenyl-containing analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives) prioritize substituents for synthesis .

Key Citations

  • Structural refinement: SHELX suite
  • Synthetic protocols: Patent examples (EP 4 374 877 A2)
  • Biological activity modeling: Fluorophenyl analogs

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